Benzoic acid, 2-trifluoroacetylamino-6-chloro-

Description

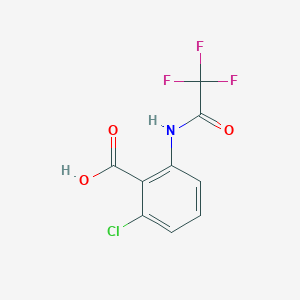

Benzoic acid, 2-trifluoroacetylamino-6-chloro- (IUPAC: 6-chloro-2-[(trifluoroacetyl)amino]benzoic acid), is a substituted benzoic acid derivative characterized by a trifluoroacetylamino group at the 2-position and a chlorine atom at the 6-position of the aromatic ring. The trifluoroacetylamino group introduces strong electron-withdrawing effects, enhancing acidity compared to unsubstituted benzoic acid (pKa ~4.2) . Chlorine at the 6-position may influence steric and electronic properties, affecting solubility and reactivity.

Synthesis likely involves sequential functionalization of benzoic acid precursors. For example, nitration, chlorination, or amidation reactions, as seen in analogs like methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805458-07-4) . Crystallographic tools such as SHELX and ORTEP-3 are critical for structural validation in related compounds .

Properties

Molecular Formula |

C9H5ClF3NO3 |

|---|---|

Molecular Weight |

267.59 g/mol |

IUPAC Name |

2-chloro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H5ClF3NO3/c10-4-2-1-3-5(6(4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |

InChI Key |

VZMACVGAZYRBRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid typically involves the introduction of the trifluoroacetamido group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Thio Reaction and Hydrolysis

A patent (CN103360288B) details a two-step synthesis starting from 2,6-dichlorobenzonitrile ( ):

-

Thio Reaction : Reaction with sodium sulfite in solvents like DMF, DMSO, or 1,4-dioxane under controlled heating (70–75°C) to introduce a sulfhydryl group.

-

Hydrolysis : Treatment with inorganic bases (e.g., NaOH/KOH) in a pressurized reactor (150°C) followed by acidification to yield 6-chloro-2-mercaptobenzoic acid. Further functionalization via amidation introduces the trifluoroacetyl group.

Trifluoroacetylation of Amine Precursors

A study on anthranilic acid derivatives ( ) highlights the use of trifluoroacetic anhydride to protect amine groups. For 2-trifluoroacetylamino-6-chlorobenzoic acid:

-

Amine Formation : 2-Amino-6-chlorobenzoic acid is synthesized via reduction of a nitro precursor or substitution reactions.

-

Protection : Reaction with trifluoroacetic anhydride under basic conditions forms the trifluoroacetamide.

Deprotection of the Trifluoroacetyl Group

The trifluoroacetamide group is hydrolyzed under basic or reductive conditions:

-

Hydrolysis : Prolonged exposure to NaOH (e.g., 2 N aqueous NaOH at elevated temperatures) cleaves the amide bond, regenerating the free amine ( , ).

-

Reductive Deprotection : Sodium borohydride (NaBH₄) selectively removes the trifluoroacetyl group without affecting other functionalities ( ).

Carboxylic Acid Reactivity

The benzoic acid moiety participates in typical carboxylate reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

-

Salt Formation : Neutralization with bases (e.g., NaOH) yields water-soluble sodium salts.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoroacetyl and chlorine groups direct further substitutions to the para position (relative to existing substituents). Example reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to deactivation of the aromatic ring.

-

Halogenation : Limited reactivity unless using Lewis acid catalysts.

Stability and Functional Compatibility

-

pH Sensitivity : The trifluoroacetamide group remains stable under acidic conditions but hydrolyzes in strong bases ( , ).

-

Thermal Stability : Decomposes above 150°C, necessitating controlled temperatures during synthesis ( ).

Comparative Reactivity Data

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of benzoic acid derivatives from the evidence:

*Calculated based on analogous compounds.

Key Observations:

- Electron-Withdrawing Effects: The trifluoroacetylamino group in the target compound is more electron-withdrawing than the trifluoromethoxy group in benzeneacetic acid derivatives , likely increasing acidity.

- Steric Hindrance : Chlorine at the 6-position (meta to carboxylic acid) may reduce steric hindrance compared to ortho-substituted analogs like methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate .

- Bioactivity Potential: Tetrachloro-substituted benzoic acids in the Pharos Project are associated with perfluorinated compounds (PFCs), which exhibit persistence and bioaccumulation risks . The target compound’s trifluoroacetyl group may confer similar stability.

Physicochemical Properties

- Solubility: The trifluoroacetylamino group enhances hydrophobicity compared to unsubstituted benzoic acid, reducing water solubility. This contrasts with hydroxyl-containing analogs (e.g., benzeneacetic acid in ), where hydrogen bonding improves solubility.

- Thermal Stability : Fluorinated groups (e.g., CF₃ in ) generally increase thermal stability. The target compound’s melting point is expected to exceed 150°C, similar to methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate (predicted boiling point: 257°C) .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, benzoic acid, 2-trifluoroacetylamino-6-chloro- , is notable for its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

- Chemical Name : Benzoic acid, 2-trifluoroacetylamino-6-chloro-

- CAS Number : [specific CAS number not provided in the search results]

- Molecular Formula : CHClFNO

The presence of the trifluoroacetyl group and chlorine atom significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study focusing on various benzoic acid analogs demonstrated that modifications at specific positions could enhance their efficacy against Gram-positive bacteria. The introduction of the trifluoroacetylamino group may contribute to increased lipophilicity, improving membrane penetration and subsequent antimicrobial activity .

Enzyme Inhibition

Benzoic acid derivatives have also been investigated for their ability to inhibit specific enzymes. For example, compounds structurally similar to benzoic acid, including those with halogen substitutions, have shown potential as inhibitors of bacterial enzymes involved in pathogenicity. The 2-trifluoroacetylamino group may play a crucial role in binding affinity and selectivity towards target enzymes .

Case Studies

- Antitumor Activity : A study involving structurally related compounds found that certain benzoic acid derivatives displayed significant antitumor activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. Although specific data for 2-trifluoroacetylamino-6-chloro- was not detailed, the trend suggests potential efficacy in cancer therapeutics .

- Inhibition of Type III Secretion System (T3SS) : Research indicated that benzoic acid derivatives could inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. The impact of trifluoromethyl groups on inhibition potency was highlighted, suggesting that similar modifications in 2-trifluoroacetylamino-6-chloro- might enhance its inhibitory effects .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzoic acid, 2-trifluoroacetylamino-6-chloro- with high purity in academic settings?

- Methodological Answer : Acylation of 2-amino-6-chlorobenzoic acid using trifluoroacetic anhydride under Schotten-Baumann conditions is a common approach. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring reaction progress with TLC and confirming product identity via melting point analysis and spectroscopic methods (e.g., NMR) is critical. Similar fluorinated benzoic acid derivatives have been synthesized using analogous protocols .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons and the trifluoroacetyl group (δ ~7.0–8.0 ppm for aromatic H; δ ~3.0–4.0 ppm for NH). ¹⁹F NMR confirms the trifluoroacetyl moiety (δ ~-70 to -75 ppm).

- IR : Stretching vibrations for C=O (trifluoroacetyl: ~1750 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) are diagnostic.

- LC-MS/MS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions. Reference LC-MS protocols for benzoic acid derivatives can be adapted .

Q. What are the key considerations for optimizing recrystallization of this compound?

- Methodological Answer : Solvent selection (e.g., ethanol, acetone, or DCM/hexane mixtures) depends on solubility differences between the product and impurities. Slow cooling promotes crystal growth, while seeding with pure crystals improves yield. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point consistency. Similar methods are used for fluorinated aromatic acids .

Advanced Research Questions

Q. What crystallographic techniques are optimal for resolving the three-dimensional structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture system (Mo-Kα radiation) is recommended. Data processing with SHELX (SHELXL for refinement ) resolves bond lengths and angles, particularly addressing potential disorder in the trifluoroacetyl group. Visualization via ORTEP-3 aids in interpreting thermal ellipsoids. For challenging cases (e.g., twinning), SHELXD can assist in structure solution.

Q. How do the electron-withdrawing substituents (trifluoroacetylamino and chloro) influence the compound’s acidity compared to unsubstituted benzoic acid?

- Methodological Answer : Potentiometric titration in aqueous/organic solvents (e.g., 50% ethanol) determines experimental pKa. The chloro and trifluoroacetyl groups lower pKa by stabilizing the deprotonated form via inductive effects. Compare results to benzoic acid (pKa ~4.2 ) and computational predictions using Hammett σ constants (σ_Cl ≈ 0.23, σ_CF3 ≈ 0.88). DFT calculations (e.g., Gaussian 16) can model charge distribution and validate experimental data .

Q. How can stability studies under varying pH conditions be designed to assess degradation pathways?

- Methodological Answer :

- Experimental Design : Prepare buffers (pH 1–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC (C18 column, UV detection at 254 nm).

- Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to identify pH-sensitive regions. Mass spectrometry identifies degradation products (e.g., hydrolysis of the amide bond). Reference protocols from salinity stress studies on benzoic acid derivatives .

Q. What computational approaches are effective in predicting the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Validate docking poses with SCXRD-derived geometries .

- DFT Calculations : Compute HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Compare with crystallographic data to ensure model accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for structurally similar benzoic acid derivatives?

- Methodological Answer :

- Source Evaluation : Compare experimental conditions (solvent, temperature) and analytical methods (potentiometry vs. spectrophotometry).

- Statistical Validation : Apply multivariate regression to isolate substituent effects (e.g., Hammett plots) and identify outliers.

- Computational Cross-Check : Validate conflicting data with DFT-derived pKa values (e.g., using COSMO-RS solvation models) .

Methodological Tools Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.